physicochemical properties of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol
physicochemical properties of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol, a heterocyclic compound with potential pharmacological relevance. The presence of the imidazole-2-thiol moiety suggests a potential for diverse biological activities, making a detailed characterization of its physicochemical attributes essential for any research and development program.
This document is structured to provide not only the available data for 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol but also to serve as a practical guide for researchers on the robust experimental determination of these critical parameters. As a Senior Application Scientist, the emphasis is placed on the causality behind experimental choices and the interpretation of data within a drug development context.
Compound Profile: 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol
| Property | Value | Source |
| IUPAC Name | 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol | - |
| CAS Number | 852217-79-9 | [1] |
| Molecular Formula | C9H16N2S | [1] |
| Molecular Weight | 184.3 g/mol | [1] |
| Canonical SMILES | CC1=C(N(C(=S)N1)CC(C)C)C | - |
Acid-Base Properties: pKa Determination
The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability, and target engagement. For 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol, the imidazole ring and the thiol group are the primary ionizable centers. Imidazole is amphoteric, meaning it can act as both an acid and a base.[2][3][4] The pKa of the conjugate acid of imidazole is approximately 7, making it a weak base.[2][4] The thiol group is weakly acidic. The overall pKa values of the target molecule will be influenced by the electronic effects of the dimethyl and isobutyl substituents.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of a compound. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.
Methodology:
-
Sample Preparation: Prepare a solution of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol in a suitable solvent system. A co-solvent system (e.g., methanol/water or DMSO/water) may be necessary to ensure adequate solubility.
-
Titration: Titrate the sample solution with a standardized solution of hydrochloric acid to determine the basic pKa and with a standardized solution of potassium hydroxide to determine the acidic pKa.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. For more complex molecules, derivative plots can aid in the precise identification of inflection points.
Causality of Experimental Choice: Potentiometric titration is chosen for its high precision and its ability to determine multiple pKa values in a single experiment. It provides a direct measure of the compound's ionization behavior in solution, which is fundamental to understanding its physiological disposition.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: LogP Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar (lipid-like) and a polar (aqueous) phase.[5][6] It is a key predictor of a drug's ability to cross cell membranes and its potential for metabolic clearance. For orally administered drugs, an optimal LogP range is typically between 1 and 3.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the "gold standard" for the experimental determination of LogP due to its direct measurement of partitioning.[7]
Methodology:
-
System Preparation: Use n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) as the lipid and aqueous phases, respectively. Pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Partitioning: Add a known amount of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol to a mixture of the pre-saturated n-octanol and aqueous phases.
-
Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically 24 hours).
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5]
Causality of Experimental Choice: The shake-flask method is selected for its accuracy and directness. While more time-consuming than other methods, it provides a true measure of the thermodynamic partitioning of the compound, which is essential for building reliable structure-activity relationships and predictive ADME models.
Caption: Shake-flask method workflow for LogP determination.
Solubility
Aqueous solubility is a critical factor for drug absorption and formulation development.[8][9][10] Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms. Solubility is typically determined at different pH values to understand its dependence on the ionization state of the compound.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is also the gold standard for determining thermodynamic equilibrium solubility.[9]
Methodology:
-
Sample Preparation: Add an excess amount of solid 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
-
Solid-State Analysis: Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.
Causality of Experimental Choice: This method is chosen because it measures the true thermodynamic solubility, which is the most stable and relevant value for formulation development and biopharmaceutical classification.[10] Analyzing the solid residue ensures the integrity of the measurement, as different solid forms can have different solubilities.
Thermal Properties: Melting and Boiling Points
The melting point of a solid is a key indicator of its purity and is influenced by the strength of the crystal lattice forces. The boiling point provides information about the volatility of a compound.
Experimental Protocol: Melting Point Determination
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.[11]
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is increased at a controlled rate.[11]
-
Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.[11] A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.
Boiling Point Determination
Given that heterocyclic compounds can be susceptible to decomposition at high temperatures, boiling point determination should be conducted with care, preferably under reduced pressure to lower the boiling temperature.
Spectral Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. For 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol, ¹H NMR would be expected to show distinct signals for the methyl groups on the imidazole ring, the isobutyl group protons, and the N-H proton of the thiol tautomer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[12][13][14] Key expected vibrational bands for 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol would include N-H stretching (for the thione tautomer), C=S stretching, and C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation.[15][16][17] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. The presence of sulfur would be indicated by the characteristic isotopic pattern of the molecular ion peak.
Conclusion
The are critical to its potential development as a therapeutic agent. This guide has outlined the fundamental properties that require characterization and has provided robust, field-proven protocols for their experimental determination. A comprehensive understanding of pKa, LogP, solubility, thermal properties, and spectral characteristics will enable researchers to make informed decisions regarding lead optimization, formulation design, and the prediction of in vivo performance. The application of these methodologies will ensure a solid foundation for advancing the research and development of this promising compound.
References
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- 4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol | Sapphire Bioscience.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
- Summary of solubility measurement protocols of each company before harmonization.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
- Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.
- CAS 1192-72-9: 4,5-DIMETHYL-1H-IMIDAZOLE-2-THIOL - CymitQuimica.
- 4,5-Dimethyl-1H-imidazole-2-thiol | CAS 1192-72-9 | SCBT.
- Synthesis and investigation of mass spectra of some heterocyclic compounds containing sulphur atom | Request PDF - ResearchGate.
- Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry - MDPI. (2015, December 17).
- 1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method - Indian Journal of Pharmaceutical Sciences.
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (2025, September 5).
- IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. - ResearchGate.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
- A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study. (2025, May 14).
- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1979, October 6).
- Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells - PMC. (2025, August 19).
- Melting point determination.
- Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed.
- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.
-
4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem. Available at: [Link]
- 1H-Imidazole, 4,5-dimethyl-2-(2-methylpropyl)- — Chemical Substance Information.
- Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica.
-
Melting, Boiling, Points - Heterocyclic compound - Britannica. Available at: [Link]
- LogP—Making Sense of the Value - ACD/Labs.
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
- Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G - ResearchGate. (2014, December 15).
- 4,5-dimethyl-1h-imidazole-2-thiol (C5H8N2S) - PubChemLite.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC.
- logP - MolModa Documentation - Durrant Lab.
- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific.
- Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2013, November 30).
- The Bargellini reaction in a series of heterocyclic thiols - ResearchGate. (2025, August 10).
- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
- 1192-72-9|4,5-Dimethyl-1H-imidazole-2-thiol - BLDpharm.
- STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS.
- Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium - Organic Chemistry Portal.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. acdlabs.com [acdlabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. raytor.com [raytor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry [mdpi.com]
- 17. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
